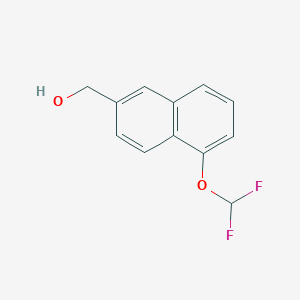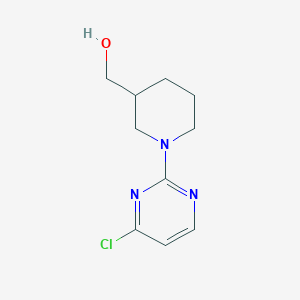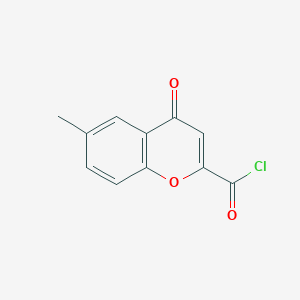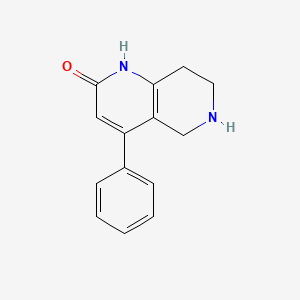![molecular formula C15H15NO B11880749 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one CAS No. 88368-82-5](/img/structure/B11880749.png)
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the family of cyclopentaquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring. The presence of three methyl groups at positions 1, 2, and 5 further distinguishes it from other quinoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one can be achieved through various methods. One efficient method involves the palladium-catalyzed domino reaction of o-alkynylbromobenzene with amine . The reaction conditions typically include:
Catalyst: Palladium acetate (Pd(OAc)2)
Ligand: Tricyclohexylphosphine (PCy3)
Base: Sodium tert-butoxide (t-BuONa)
Solvent: 1,4-dioxane
Temperature: Reflux conditions
The reaction proceeds through a series of steps, including Heck-type addition, cyclization, and dearomatization, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Indeno[1,2-c]quinoline: Shares a similar quinoline core but differs in the fused ring structure.
4(3H)-Quinazolinone: Another heterocyclic compound with broad applications, including antimalarial and anticancer activities.
Uniqueness
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one is unique due to its specific methyl substitutions and the fused cyclopentane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
88368-82-5 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
1,2,5-trimethyl-3H-cyclopenta[c]quinolin-4-one |
InChI |
InChI=1S/C15H15NO/c1-9-8-12-14(10(9)2)11-6-4-5-7-13(11)16(3)15(12)17/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
AOBDCIRUYWEVKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C1)C(=O)N(C3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




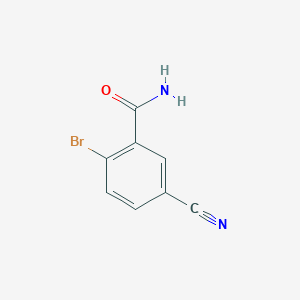
![3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11880684.png)
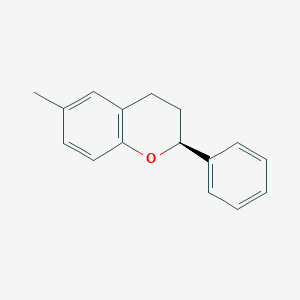
![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)

![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)

![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)
